molecular formula C6H4Cl2FN B1304072 3,4-Dichloro-2-fluoroaniline CAS No. 886762-39-6

3,4-Dichloro-2-fluoroaniline

Cat. No. B1304072
CAS RN: 886762-39-6
M. Wt: 180 g/mol
InChI Key: ZPTBUEKFZSYXBD-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-fluoroaniline is a chemical compound that is part of a broader class of substances known as halogenated anilines. These compounds are characterized by the presence of halogen atoms (such as chlorine and fluorine) attached to an aniline structure. The specific arrangement of halogens in 3,4-dichloro-2-fluoroaniline suggests potential applications in various chemical syntheses and possibly in the development of materials with unique properties.

Synthesis Analysis

The synthesis of compounds related to 3,4-dichloro-2-fluoroaniline can involve multiple steps and various chemical reactions. For instance, the synthesis of anionic supramolecular polymers containing 3,4-dichloro-2,5-diamido-substituted pyrrole anion dimers is achieved by linking two 2,5-diamido,3,4-dichloropyrrole units via substituted benzene rings. The pyrrole groups deprotonate in the presence of tetrabutylammonium fluoride, leading to the formation of polyanionic chains through an "orthogonal" hydrogen-bonding array .

Molecular Structure Analysis

The molecular structure of halogenated anilines, including 3,4-dichloro-2-fluoroaniline, is crucial in determining their physical and chemical properties. For example, the crystal and molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined to be monoclinic with specific intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural details are essential for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Chemical reactions involving 3,4-dichloro-2-fluoroaniline and its derivatives can be diverse. For instance, the synthesis of fluoro-substituted polyanilines from fluorine-substituted aniline monomers involves an acid-assisted persulfate initiated polymerization route. This process has been successful for 2- and 3-fluoroanilines, although poly(4-fluoroaniline) undergoes dehalogenation during polymerization . Additionally, nucleophilic reactions of 3-chloro-2-fluoro-2-buten-4-olide, a tetronic acid analogue, involve conjugate addition of hard nucleophiles and vinylic halogen displacement with soft phosphorus nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dichloro-2-fluoroaniline derivatives are influenced by their molecular structure. The presence of halogen atoms imparts certain characteristics such as reactivity towards nucleophiles, as seen in the synthesis of fluoro-substituted polyanilines . The thermal stability and solubility of these compounds can be assessed using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various organic solvents . These properties are critical for the practical application of these materials in industrial and pharmaceutical contexts.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The structural characteristics of similar compounds to 3,4-Dichloro-2-fluoroaniline have been a subject of research, particularly in understanding their crystal and molecular structures. For instance, the study of the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline provides insights into the classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions in the crystal structure (Betz, 2015).

Metabolism Studies

Research into the metabolism of related fluoroaniline compounds, like 3-chloro-4-fluoroaniline, has been conducted. These studies are crucial for understanding how these compounds are metabolized in biological systems, identifying major metabolic transformations such as N-acetylation and hydroxylation followed by O-sulfation (Duckett et al., 2006).

Physical, Thermal, and Spectral Properties Modification

The influence of biofield energy treatment on the physical, thermal, and spectral properties of similar compounds has been investigated. This includes studying changes in crystallite size, melting temperature, thermal decomposition temperature, and spectral properties, providing a novel approach to modifying the characteristics of these compounds (Trivedi et al., 2015).

Synthesis and Decomposition

Studies on the synthesis and decomposition of 4-fluoroanilines, including those related to 3,4-Dichloro-2-fluoroaniline, have been conducted. These studies are significant for understanding the thermal stability and decomposition products of these compounds (Zakrzewska et al., 2001).

Environmental Biodegradation

Research into the degradation of fluoroanilines, including 3-fluoroaniline, by bacterial strains like Rhizobium sp., has been explored. This is essential for understanding the biodegradability of fluoroanilines in environmental contexts and developing strategies for their removal from contaminated sites (Zhao et al., 2019).

Safety and Hazards

3,4-Dichloro-2-fluoroaniline is considered hazardous . It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

3,4-dichloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBUEKFZSYXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382225
Record name 3,4-dichloro-2-fluoroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-fluoroaniline

CAS RN

886762-39-6
Record name 3,4-Dichloro-2-fluorobenzenamine
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Record name 3,4-dichloro-2-fluoroaniline
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Record name 3,4-Dichloro-2-fluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,4-dichloro-2-fluoroaniline in the synthesis of d3-poziotinib hydrochloride?

A: 3,4-Dichloro-2-fluoroaniline is a crucial intermediate in the synthesis of d3-poziotinib hydrochloride. [] The published research outlines a seven-step synthetic route where this compound reacts with a d3-methylated quinazoline derivative (d3-4-chloro-7-methoxyquinazolin-6-yl pivalate) to form the core structure of d3-poziotinib. This reaction specifically forms the amine bond connecting the quinazoline and aniline moieties, which is essential for the final molecule's activity.

Q2: Are there any alternative synthetic routes for d3-poziotinib hydrochloride that utilize different starting materials or avoid the use of 3,4-dichloro-2-fluoroaniline?

A: The provided research focuses solely on one specific synthetic route for d3-poziotinib hydrochloride. [] Further research would be required to explore alternative synthetic pathways that utilize different starting materials or bypass the need for 3,4-dichloro-2-fluoroaniline. Exploring alternative routes could be beneficial for identifying more efficient or cost-effective synthesis methods.

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